

Cholecystokinin Structure-Activity Relationship: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cholecystokinin (CCK), a crucial peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems. Understanding the intricate relationship between the structure of CCK and its analogs and their activity at the two main receptor subtypes, CCK1R and CCK2R, is paramount for the rational design of selective and potent therapeutic agents.

Core Concepts of Cholecystokinin SAR

The biological activity of cholecystokinin is primarily determined by its C-terminal octapeptide fragment, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2). Modifications to this core sequence have profound effects on receptor binding affinity and functional potency. Key structural features governing CCK's activity include:

- The C-Terminal Heptapeptide-Amide: This region is essential for high-affinity binding and biological activity at the CCK1 receptor.[1]
- Sulfated Tyrosine Residue: The presence of a sulfate group on the tyrosine residue at position 7 from the C-terminus is critical for high-affinity binding to the CCK1 receptor, with its removal leading to a 500-fold reduction in affinity.[1] In contrast, the CCK2 receptor shows less stringent dependence on this sulfation for high-affinity binding.[1][2]



- C-Terminal Tetrapeptide-Amide: The sequence Trp-Met-Asp-Phe-NH2 is the minimal fragment required for binding to the CCK2 receptor.[1]
- Aspartic Acid Residues: The N-terminal and C-terminal aspartic acid residues in CCK-8 play roles in receptor interaction and signaling.
- Methionine and Tryptophan Residues: The methionine and tryptophan residues within the Cterminal octapeptide are crucial for receptor interaction. The tryptophan moiety, in particular, is a critical pharmacophore for both CCK1 and CCK2 receptors.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various CCK analogs and related peptides for the human CCK1 and CCK2 receptors. This data provides a quantitative basis for understanding the structure-activity relationships.

Table 1: Binding Affinities of Natural CCK Peptides and Analogs

Peptide/Analo g	CCK1R Ki (nM)	CCK2R Ki (nM)	Key Structural Feature	Reference(s)
CCK-8 (sulfated)	0.6 - 1	0.3 - 1	Endogenous ligand	
CCK-58	~0.6	~0.3 - 1	Longer endogenous form	
CCK-8 (desulfated)	~300 - 500	~0.3 - 1	Lack of sulfation	_
Gastrin-17	~600 - 1000	~0.3 - 1	Different N- terminus, Tyr(SO3H) at position 6	
CCK-4	>1000	~3 - 10	C-terminal tetrapeptide	-



Table 2: Structure-Activity Relationship of C-Terminal Modifications

Analog of Ac- CCK-7	Pancreatic (CCK1) IC50 (M)	Brain (CCK2) IC50 (M)	Modification at Phe33	Reference(s)
Phenyl (2)	1.0 x 10 ⁻⁹	2.0 x 10 ⁻⁹	Unmodified	
Cyclopentyl (20)	2.0 x 10 ⁻⁹	3.0 x 10 ⁻⁹	Phenyl replaced by cyclopentyl	
Cyclohexyl (21)	8.0 x 10 ⁻¹⁰	1.0 x 10 ⁻⁹	Phenyl replaced by cyclohexyl	
Cyclooctyl (23)	1.0 x 10 ⁻¹³	1.0 x 10 ⁻⁹	Phenyl replaced by cyclooctyl	_
2-Naphthyl (27)	1.0 x 10 ⁻¹⁴	1.0 x 10 ⁻¹⁰	Phenyl replaced by 2-naphthyl	_
1-Naphthyl (29)	1.0 x 10 ⁻¹¹	1.0 x 10 ⁻¹⁰	Phenyl replaced by 1-naphthyl	_

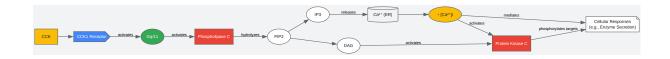
Table 3: Impact of N-Terminal Modifications on CCK2R Affinity

Peptide Analog	CCK2R IC50 (nM)	N-Terminal Modification	Reference(s)
Pentagastrin	0.84 ± 0.22	BOC-βAla	
DOTA-MGS5	0.4 ± 0.2	DOTA-DGlu-Ala-Tyr- Gly	_
Analog 1	0.18 ± 0.02	DOTA-(DGlu)5-Ala- Tyr-Gly	_
Analog 2	0.24 ± 0.8	DOTA-(GABOB)2- βAla	-

Signaling Pathways



Activation of CCK receptors initiates a cascade of intracellular signaling events. Both CCK1R and CCK2R are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC). Additionally, other signaling pathways, including those involving Gs and G12/13, have also been implicated.



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CCK1 Receptor Signaling Pathway



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CCK2 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of CCK analogs. Below are representative protocols for key assays.



Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Materials:

- Cell membranes expressing the target CCK receptor (e.g., from CHO-K1 cells stably transfected with human CCK1R or CCK2R).
- Radioligand: [1251]Bolton-Hunter labeled CCK-8 ([1251]BH-CCK-8).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: 1 μM unlabeled CCK-8.
- Test compounds (CCK analogs).
- Glass fiber filters (e.g., Whatman GF/C).
- · Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add in the following order: 50 μL of binding buffer, 50 μL of test compound or non-specific binding control, 50 μL of radioligand (final concentration ~20-50 pM), and 100 μL of cell membrane suspension (10-20 μg protein).
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
- Wash the filters three times with 3 mL of ice-cold wash buffer.

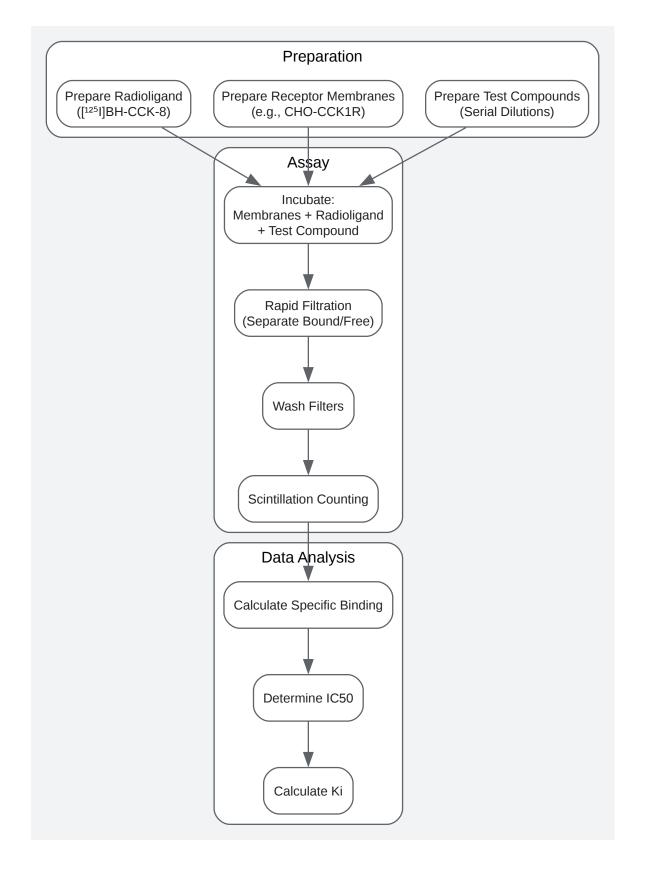






- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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